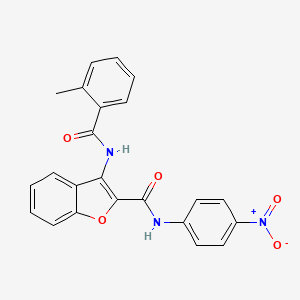

3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-methylbenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O5/c1-14-6-2-3-7-17(14)22(27)25-20-18-8-4-5-9-19(18)31-21(20)23(28)24-15-10-12-16(13-11-15)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYCNNOKYWLBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, through cyclization reactions.

Amidation: Introduction of the 2-methylbenzamido group via an amidation reaction using 2-methylbenzoic acid and an appropriate coupling reagent like EDCI or DCC.

Nitration: Introduction of the nitro group on the phenyl ring using nitrating agents like nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide may have applications in various fields:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Interaction: Modulating the activity of cellular receptors.

Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzofuran-2-carboxamide scaffold is versatile, with modifications at the 3-amide and N-aryl positions significantly altering physicochemical and biological properties. Key analogs include:

N-(4-Chlorophenyl)-3-(4-Nitrobenzamido)Benzofuran-2-Carboxamide (CAS: 887894-35-1)

- Molecular Formula : C₂₂H₁₄ClN₃O₅

- Substituents : 4-Nitrobenzamido (3-position), 4-chlorophenyl (N-aryl).

- The 4-chlorophenyl group introduces a halogen, which may improve lipophilicity and membrane permeability relative to the target’s 4-nitrophenyl .

N-(4-Methoxyphenyl)-3-(4-Phenylbutanamido)Benzofuran-2-Carboxamide (CAS: 887874-49-9)

- Molecular Formula : C₂₆H₂₄N₂O₄

- Substituents : 4-Phenylbutanamido (3-position), 4-methoxyphenyl (N-aryl).

- Comparison :

- The 4-phenylbutanamido chain increases hydrophobicity and may enhance interactions with hydrophobic protein pockets.

- The 4-methoxyphenyl group provides electron-donating effects, contrasting with the target’s electron-deficient 4-nitrophenyl. This difference could influence solubility and metabolic stability .

5-(5-Bromofuran-2-Carboxamido)-N-(3-(Dimethylamino)Propyl)Benzofuran-2-Carboxamide (Compound 4.71)

- Molecular Formula : C₂₀H₂₀BrN₃O₄

- Substituents: 5-Bromofuran-2-carboxamido (5-position), 3-(dimethylamino)propyl (N-alkyl).

- The dimethylamino propyl chain enhances water solubility via tertiary amine protonation, a feature lacking in the target’s purely aromatic system .

Data Table: Key Comparative Properties

Biological Activity

3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. The structural features of this compound, particularly the presence of the nitrophenyl and benzamido groups, suggest a mechanism of action that may involve interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Chemical Formula : CHNO

- IUPAC Name : this compound

- Molecular Weight : 342.34 g/mol

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives, including this compound. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways, possibly through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated, with promising results against various bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | Observed Effects |

|---|---|---|

| Anticancer | Breast cancer cells | Induction of apoptosis |

| Colon cancer cells | Inhibition of cell proliferation | |

| Antimicrobial | Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Bactericidal activity |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound was found to induce apoptosis via mitochondrial pathways, leading to increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9.

Case Study 2: Antimicrobial Activity

In a separate investigation reported in Antibiotics, the compound was tested against a panel of bacterial strains. The results indicated that it possessed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is believed to involve:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in cell cycle regulation and DNA repair.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in target cells, leading to cellular damage and apoptosis.

- Targeting Signaling Pathways : Potential modulation of signaling pathways such as PI3K/Akt and MAPK pathways has been suggested, influencing cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.